

The Chirality of 1-Phenyl-2-Propanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: *1-Phenyl-2-propanol*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chirality of **1-phenyl-2-propanol**, a key chiral intermediate in the synthesis of various pharmaceuticals and fine chemicals.^{[1][2]} Understanding and controlling the stereochemistry of this molecule is critical for the efficacy and safety of many drug products.^[1] This document details the properties of its enantiomers, methods for their synthesis and separation, and analytical techniques for determining enantiomeric purity.

Core Concepts: Stereochemistry of 1-Phenyl-2-Propanol

1-phenyl-2-propanol possesses a single stereocenter at the second carbon atom (C2) of the propanol chain. This carbon is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and a benzyl group (-CH₂C₆H₅).^[3] This chiral center results in the existence of a pair of non-superimposable mirror images known as enantiomers: **(R)-1-phenyl-2-propanol** and **(S)-1-phenyl-2-propanol**.^[3] These enantiomers exhibit identical physical properties such as boiling point and density but differ in their interaction with plane-polarized light, a phenomenon known as optical activity.^[3] The (S)-enantiomer is dextrorotatory (+), while the (R)-enantiomer is levorotatory (-).^[3]

Data Presentation: Physicochemical Properties

The distinct stereoisomers of **1-phenyl-2-propanol**, while chemically identical in an achiral environment, exhibit different optical properties. The racemic mixture is optically inactive.

Property	(R)-(-)-1-Phenyl-2-propanol	(S)-(+)-1-Phenyl-2-propanol	Racemic (±)-1-Phenyl-2-propanol
CAS Number	1572-95-8	1517-68-6	14898-87-4[3]
Molecular Formula	C ₉ H ₁₂ O	C ₉ H ₁₂ O	C ₉ H ₁₂ O
Molecular Weight	136.19 g/mol [4]	136.19 g/mol [1]	136.19 g/mol
Boiling Point	95-97 °C / 11 mmHg	104 °C / 15 mmHg[1]	219-221 °C[5]
Density	0.993 g/mL at 20 °C	0.99 g/mL[1]	0.973 g/mL at 25 °C[5]
Refractive Index	n _{20/D} 1.521	n _{20/D} 1.52[1]	n _{20/D} 1.522[5]
Optical Rotation	[α] _{20/D} -41±1°, c = 5.3% in benzene	[α] _{20/D} +24 to +29° (neat)[1]	Not Applicable

Experimental Protocols

The preparation of enantiomerically pure **1-phenyl-2-propanol** is a critical step in many synthetic pathways. Below are detailed protocols for asymmetric synthesis and chiral separation.

Asymmetric Synthesis via Biocatalytic Reduction

This protocol describes the asymmetric reduction of 1-phenyl-2-propanone to **(S)-1-phenyl-2-propanol** using whole cells of *Rhodococcus erythropolis*, which contain alcohol dehydrogenases (ADHs) that selectively produce the (S)-enantiomer.

Materials and Reagents:

- *Rhodococcus erythropolis* cell culture
- 1-phenyl-2-propanone
- Glucose

- Tris-HCl buffer (100 mM, pH 7.0)
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)
- Growth medium (e.g., Luria-Bertani broth)

Procedure:

- Cell Culture: Grow *Rhodococcus erythropolis* in a suitable medium to the late exponential phase. Harvest the cells by centrifugation and resuspend them in Tris-HCl buffer.
- Biotransformation: In a reaction vessel, combine the cell suspension with 1-phenyl-2-propanone (e.g., 15 mM final concentration) and a co-substrate such as glucose (e.g., 50 mM) for cofactor regeneration.^[3]
- Reaction: Incubate the mixture at 25-30°C with gentle agitation.^[3] Monitor the reaction progress by taking samples periodically and analyzing them by chiral GC or HPLC.
- Product Extraction: Once the reaction is complete (typically 5-24 hours), saturate the aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate.^[3]
- Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and evaporate the solvent. The resulting **(S)-1-phenyl-2-propanol** typically has an enantiomeric excess of >99%.^[3]

Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analytical separation of **1-phenyl-2-propanol** enantiomers.

Materials and Reagents:

- Racemic **1-phenyl-2-propanol**
- HPLC grade n-Hexane

- HPLC grade Isopropanol
- Chiral HPLC column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 μ m)[6]

Instrumentation:

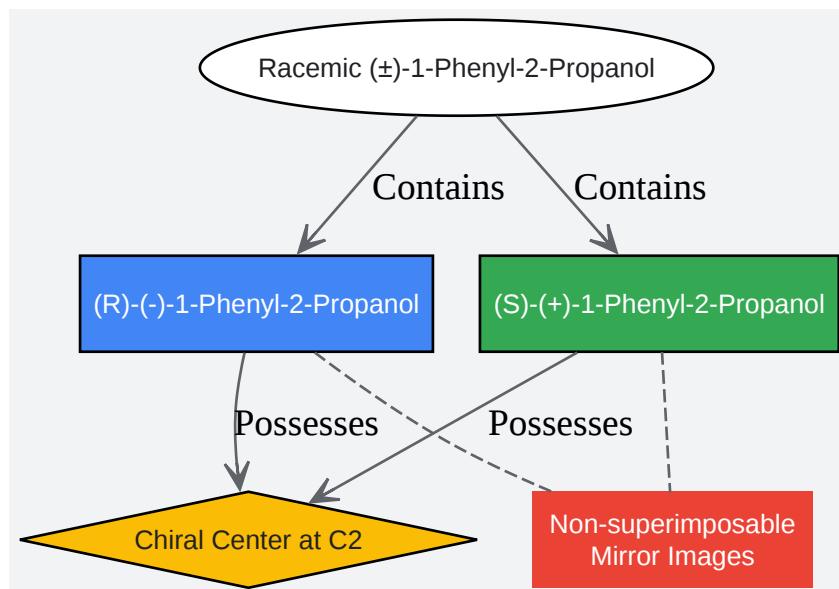
- HPLC system equipped with a UV detector

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol. A common starting ratio is 90:10 (v/v).[7]
- Sample Preparation: Dissolve a small amount of racemic **1-phenyl-2-propanol** in the mobile phase to a concentration of approximately 1 mg/mL.[6]
- HPLC Analysis:
 - Set the column temperature to 25 °C.[7]
 - Set the flow rate to 0.5 mL/min.[6]
 - Set the UV detection wavelength to 254 nm.[8]
 - Inject the sample onto the column and record the chromatogram.
- Data Analysis: The two enantiomers will appear as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) using the formula: % ee = $|(A1 - A2) / (A1 + A2)| * 100$.

Mandatory Visualizations

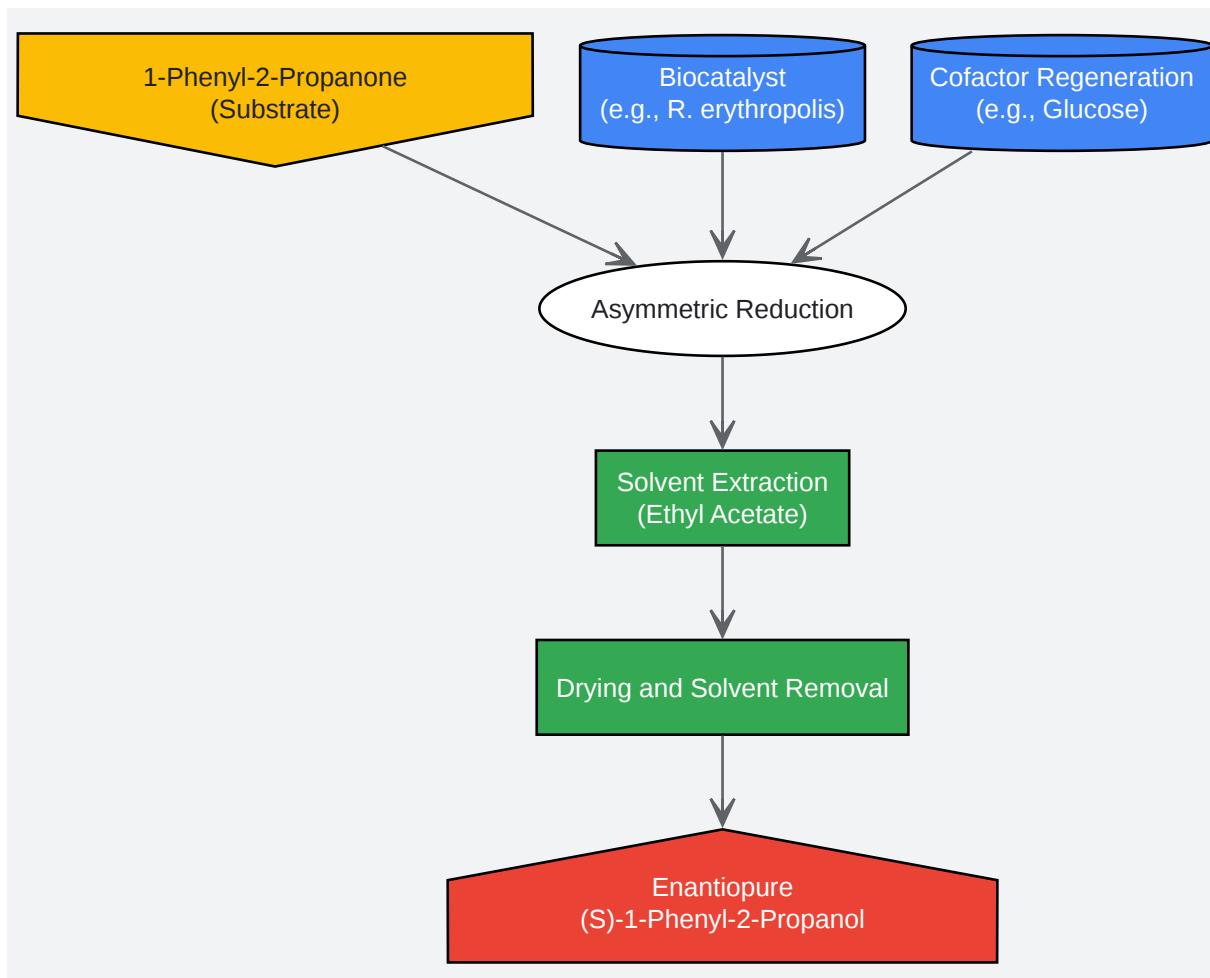
Logical Relationship of 1-Phenyl-2-Propanol Stereoisomers



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Caption: Stereochemical relationship of **1-phenyl-2-propanol** enantiomers.

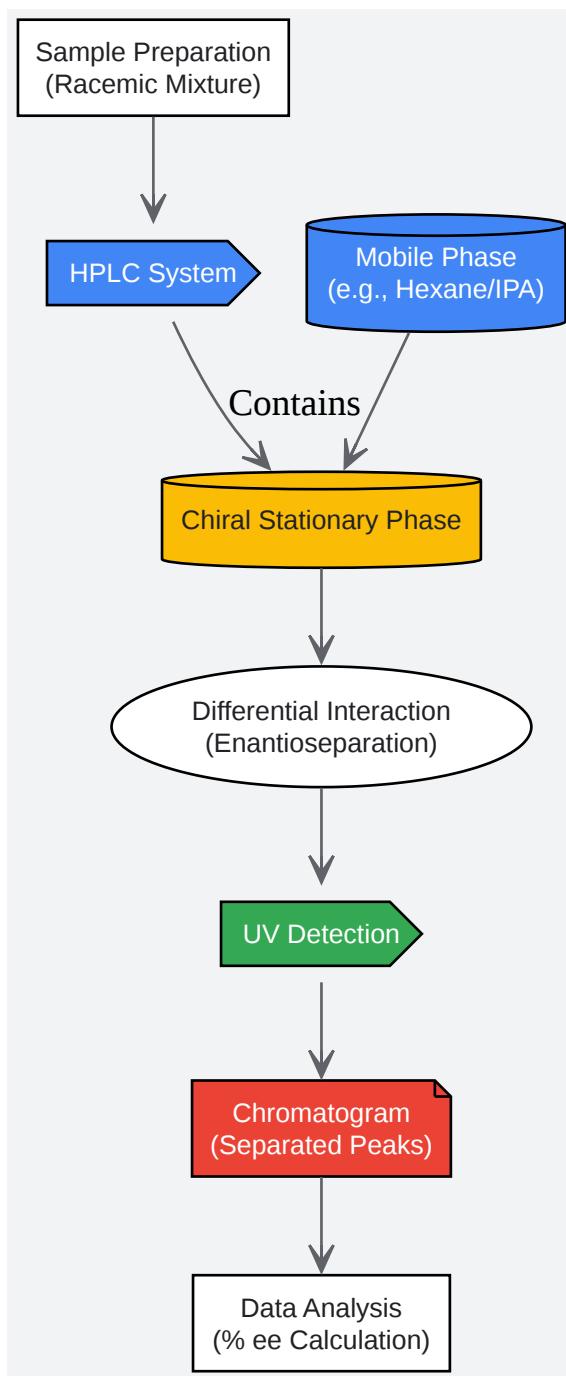
Experimental Workflow for Asymmetric Synthesis



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Caption: Workflow for the biocatalytic synthesis of (S)-1-phenyl-2-propanol.

Signaling Pathway for Chiral Analysis via HPLC

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